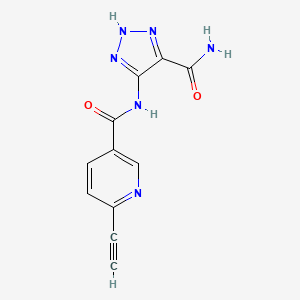![molecular formula C20H25ClFNO B7432730 1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol is a chemical compound with a molecular formula of C22H29ClFNO. It is commonly known as Clenbuterol, a beta-2 adrenergic agonist that is used as a bronchodilator for the treatment of asthma in some countries. Clenbuterol is also used in veterinary medicine as a growth promoter for livestock. In recent years, Clenbuterol has gained popularity among bodybuilders and athletes due to its anabolic properties.
Wirkmechanismus
Clenbuterol is a beta-2 adrenergic agonist that stimulates the beta-2 adrenergic receptors in the body. This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP) which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways that lead to an increase in muscle protein synthesis and a decrease in muscle protein breakdown. Clenbuterol also stimulates lipolysis, which leads to a decrease in fat mass.
Biochemical and Physiological Effects:
Clenbuterol has been shown to increase muscle mass and decrease fat mass in animals. It has also been shown to increase the expression of genes involved in muscle protein synthesis and decrease the expression of genes involved in muscle protein breakdown. Clenbuterol has also been shown to increase the expression of genes involved in lipolysis and decrease the expression of genes involved in lipogenesis. In addition, Clenbuterol has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist that can be used to study the role of beta-2 adrenergic signaling in various physiological processes. Clenbuterol is also relatively easy to administer and has a well-characterized pharmacokinetic profile. However, there are also several limitations to the use of Clenbuterol in lab experiments. Clenbuterol has been shown to have species-specific effects, meaning that its effects in one species may not be applicable to another. In addition, the anabolic effects of Clenbuterol may be influenced by factors such as diet and exercise, making it difficult to control for these variables in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Clenbuterol. One area of interest is the potential use of Clenbuterol in the treatment of muscle wasting conditions such as sarcopenia and cachexia. Another area of interest is the development of more selective beta-2 adrenergic agonists that can target specific downstream signaling pathways. Additionally, there is a need for further research on the potential long-term effects of Clenbuterol use on muscle and metabolic health.
Synthesemethoden
The synthesis of Clenbuterol involves the reaction of 4-fluorophenylacetone with 3-chlorobenzyl cyanide in the presence of sodium amide followed by reduction of the resulting nitrile with lithium aluminum hydride. The final product is obtained by the reaction of the resulting amine with 3,3-dimethylbutyryl chloride.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been extensively studied for its anabolic properties in animal models. It has been shown to increase muscle mass and decrease fat mass in animals. Clenbuterol has also been studied for its potential use in the treatment of muscle wasting conditions such as sarcopenia and cachexia. In addition, Clenbuterol has been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClFNO/c1-20(2,3)12-18(14-7-9-17(22)10-8-14)23-13-19(24)15-5-4-6-16(21)11-15/h4-11,18-19,23-24H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBNCUNSKHGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)F)NCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)

![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)

![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![N-[(1S,3R)-3-[[3-(dimethylamino)propanoylamino]methyl]cyclopentyl]-7-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7432701.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)
![N-[[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methyl]-N'-[1-(1,2,4-triazol-1-yl)propan-2-yl]oxamide](/img/structure/B7432728.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)
![Methyl 2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432764.png)